
(S)-1,3-Dimethyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,3-Dimethyl-1,4-diazepane is a chiral organic compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diaminopropane with acetone under acidic conditions, followed by reduction. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, can enhance the efficiency and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(S)-1,3-Dimethyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without methyl groups.
1,3-Dimethyl-1,4-diazepane (R-enantiomer): The enantiomer with the opposite configuration.
1,3-Dimethylpiperazine: A six-membered ring analog.
Uniqueness
(S)-1,3-Dimethyl-1,4-diazepane is unique due to its chiral nature and the presence of two methyl groups, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and enantiomers, providing specific advantages in certain applications.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3S)-1,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
CPZHVHQMQBDZMW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCCN1)C |
Canonical SMILES |
CC1CN(CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


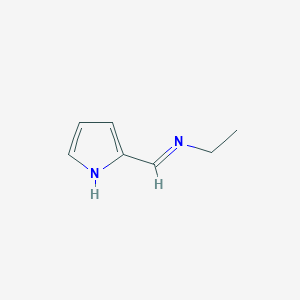

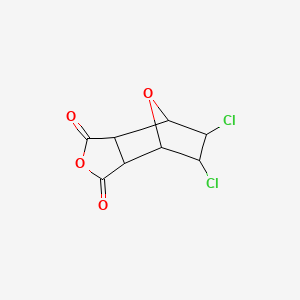

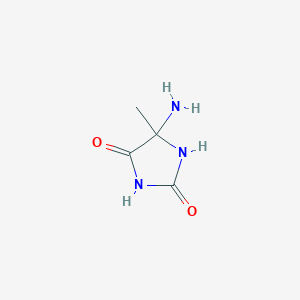

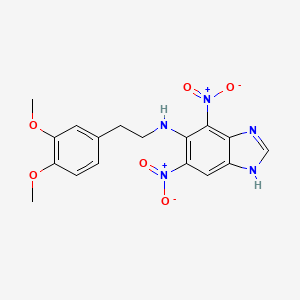
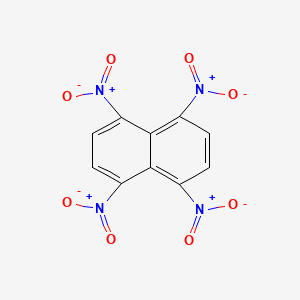
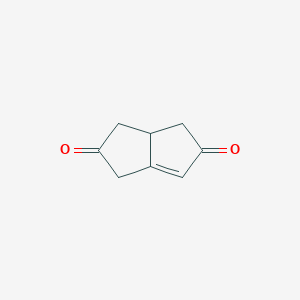
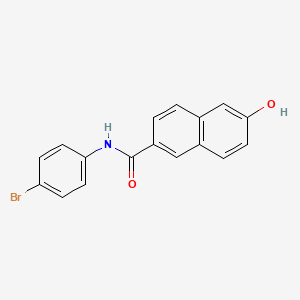
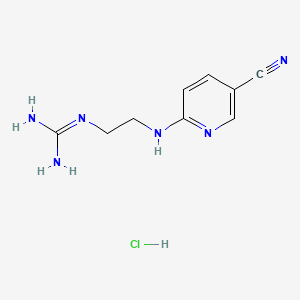
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
